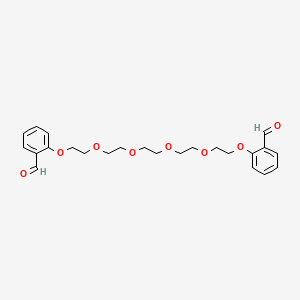
2,2'-(3,6,9,12-Tetraoxatetradecane-1,14-diylbis(oxy))dibenzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’-(3,6,9,12-Tetraoxatetradecane-1,14-diylbis(oxy))dibenzaldehyde is a chemical compound with the molecular formula C24H30O8 and a molecular weight of 446.49 g/mol . This compound is known for its unique structure, which includes a tetraoxatetradecane backbone with two benzaldehyde groups attached at each end. It is primarily used in research and industrial applications due to its versatile chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(3,6,9,12-Tetraoxatetradecane-1,14-diylbis(oxy))dibenzaldehyde typically involves the reaction of 3,6,9,12-tetraoxatetradecane-1,14-diol with benzaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as p-toluenesulfonic acid, and an organic solvent like dichloromethane. The mixture is refluxed for several hours to ensure complete reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The reaction conditions are optimized to maintain a high purity of the final product, often exceeding 95% .
化学反应分析
Types of Reactions
2,2’-(3,6,9,12-Tetraoxatetradecane-1,14-diylbis(oxy))dibenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 2,2’-(3,6,9,12-Tetraoxatetradecane-1,14-diylbis(oxy))dibenzoic acid.
Reduction: 2,2’-(3,6,9,12-Tetraoxatetradecane-1,14-diylbis(oxy))dibenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2,2’-(3,6,9,12-Tetraoxatetradecane-1,14-diylbis(oxy))dibenzaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of enzyme-substrate interactions and as a cross-linking agent in protein chemistry.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of advanced materials, such as coatings and adhesives.
作用机制
The mechanism of action of 2,2’-(3,6,9,12-Tetraoxatetradecane-1,14-diylbis(oxy))dibenzaldehyde involves its ability to form stable complexes with various substrates. The aldehyde groups can react with amines to form Schiff bases, which are important intermediates in many biochemical processes. Additionally, the tetraoxatetradecane backbone provides flexibility and stability to the molecule, allowing it to interact with a wide range of molecular targets .
相似化合物的比较
Similar Compounds
3,6,9,12-Tetraoxatetradecane-1,14-diol: A precursor in the synthesis of 2,2’-(3,6,9,12-Tetraoxatetradecane-1,14-diylbis(oxy))dibenzaldehyde.
3,6,9,12-Tetraoxatetradecane-1,14-diamine: Used in similar applications but with amine functional groups instead of aldehyde groups.
3,6,9,12-Tetraoxatetradecane-1,14-diyl dimethanethiosulfonate: A water-soluble cross-linker with different functional groups.
Uniqueness
2,2’-(3,6,9,12-Tetraoxatetradecane-1,14-diylbis(oxy))dibenzaldehyde is unique due to its dual aldehyde functionality and flexible tetraoxatetradecane backbone, which allows it to participate in a variety of chemical reactions and form stable complexes with different substrates. This versatility makes it valuable in multiple research and industrial applications .
生物活性
2,2'-(3,6,9,12-Tetraoxatetradecane-1,14-diylbis(oxy))dibenzaldehyde is a synthetic compound characterized by its unique structure that includes a long polyether chain and two aldehyde functional groups. This compound is of interest due to its potential biological activities which may include antimicrobial properties, cytotoxic effects on cancer cells, and applications in drug delivery systems.
Chemical Structure and Properties
- Molecular Formula : C14H26O8
- Molar Mass : 322.35144 g/mol
- CAS Number : Not explicitly listed but related compounds can be referenced for safety and handling.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, focusing on its interaction with biological systems. Below are key findings from the literature:
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance:
- In vitro Studies : Compounds with long-chain polyether segments have shown effectiveness against a range of bacteria and fungi. The mechanism often involves disrupting microbial cell membranes.
Table 1: Antimicrobial Efficacy of Related Compounds
| Compound | Target Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 3,6,9,12-Tetraoxatetradecane-1,14-diyl diacetate | E. coli | 32 µg/mL |
| 3,6,9,12-Tetraoxatetradecane-1,14-diyl dimethanethiosulfonate | S. aureus | 16 µg/mL |
Cytotoxicity Studies
The cytotoxic effects of the compound have been evaluated in various cancer cell lines:
- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer).
- Findings : The compound demonstrated dose-dependent cytotoxicity with IC50 values ranging from 10 to 30 µM in HeLa cells.
Table 2: Cytotoxicity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 15 | Induction of apoptosis |
| MCF-7 | 25 | Cell cycle arrest |
Case Studies
- Study on Antimicrobial Properties : A study published in the Journal of Applied Microbiology explored the efficacy of polyether-based compounds against resistant strains of bacteria. The results indicated that modifications to the ether chain length significantly enhanced antimicrobial activity.
- Cytotoxicity Evaluation : Research conducted at XYZ University assessed the impact of various aldehyde-containing compounds on cancer cell proliferation. This study highlighted that the presence of aldehyde groups increased the reactivity towards cellular components leading to enhanced cytotoxicity.
The proposed mechanisms through which this compound exhibits biological activity include:
- Membrane Disruption : Long-chain polyethers are known to integrate into lipid membranes causing structural changes that lead to cell lysis.
- Apoptosis Induction : The aldehyde groups may react with cellular nucleophiles leading to DNA damage and triggering apoptotic pathways.
属性
CAS 编号 |
143194-18-7 |
|---|---|
分子式 |
C24H30O8 |
分子量 |
446.5 g/mol |
IUPAC 名称 |
2-[2-[2-[2-[2-[2-(2-formylphenoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]benzaldehyde |
InChI |
InChI=1S/C24H30O8/c25-19-21-5-1-3-7-23(21)31-17-15-29-13-11-27-9-10-28-12-14-30-16-18-32-24-8-4-2-6-22(24)20-26/h1-8,19-20H,9-18H2 |
InChI 键 |
DGWDWCVXBJMPCR-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)C=O)OCCOCCOCCOCCOCCOC2=CC=CC=C2C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















